![molecular formula C81H68N4 B3142985 2,2',7,7'-Tetrakis(di-p-tolylamino)spiro-9,9'-bifluorene CAS No. 515834-67-0](/img/structure/B3142985.png)
2,2',7,7'-Tetrakis(di-p-tolylamino)spiro-9,9'-bifluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2’,7,7’-Tetrakis(di-p-tolylamino)spiro-9,9’-bifluorene”, also known as Spiro-TTB, has a spirofluorene core with four attached ditolylamine at the 2 and 7 positions of spirofluorene . It is electron-rich and commonly used as a hole transport material (HTM) in OLED, OPV, and perovskite solar cells .
Molecular Structure Analysis
Spiro-TTB has a complex molecular structure. The replacement of two 4,4’-dimeoxyl-diphenylamine at the 2’ and 7’ positions of conventional spiro-OMeTAD with two tert-butyl in spiro-027 results in a greatly simplified molecular structure .Physical And Chemical Properties Analysis
Spiro-TTB has a molecular weight of 1097.43 g/mol and a predicted density of 1.28±0.1 g/cm3 . Its glass transition temperature (Tg) is 146 °C .Applications De Recherche Scientifique
Perovskite Solar Cells (PSCs)
Organic Light Emitting Devices (OLEDs)
Organic Photovoltaics (OPV)
Transparent Hole-Transport Layer
Optoelectronic Functional Materials
Mécanisme D'action
Target of Action
The primary target of 2,2’,7,7’-Tetrakis(di-p-tolylamino)spiro-9,9’-bifluorene, also known as Spiro-TTB, is to serve as a hole transport material (HTM) in optoelectronic devices, particularly in perovskite solar cells (PSCs) . The role of HTMs is to facilitate the movement of positive charges or ‘holes’ from the active layer of the device to the electrode.
Mode of Action
Spiro-TTB interacts with its targets by providing a pathway for the transport of holes. It is an electron-rich compound, which means it has a high capacity to accept and transport positive charges . This property is crucial in devices like PSCs, where efficient charge transport is needed to achieve high power conversion efficiency .
Biochemical Pathways
In the context of PSCs, the key pathway affected by Spiro-TTB is the charge transport pathway. When light hits the perovskite layer of a PSC, it excites electrons, creating electron-hole pairs. Spiro-TTB facilitates the movement of these holes towards the electrode, preventing recombination and thus enhancing the efficiency of the solar cell .
Pharmacokinetics
While the term pharmacokinetics is typically used in the context of drug metabolism, in the case of Spiro-TTB, we can discuss its properties in terms of stability and mobility. Spiro-TTB exhibits good thermal stability and enhanced hole mobility, which are crucial for its function as an HTM .
Result of Action
The primary result of Spiro-TTB’s action is the efficient transport of holes in PSCs, which leads to high power conversion efficiency. Devices based on Spiro-TTB have demonstrated power conversion efficiencies exceeding 16%, which is higher than devices based on similar materials .
Action Environment
The performance of Spiro-TTB can be influenced by various environmental factors. For instance, the efficiency of hole transport can be affected by the morphological properties of the perovskite thin films in the PSCs . Additionally, the synthesis conditions of Spiro-TTB can also impact its performance .
Orientations Futures
Propriétés
IUPAC Name |
2-N,2-N,2-N',2-N',7-N,7-N,7-N',7-N'-octakis(4-methylphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H68N4/c1-53-9-25-61(26-10-53)82(62-27-11-54(2)12-28-62)69-41-45-73-74-46-42-70(83(63-29-13-55(3)14-30-63)64-31-15-56(4)16-32-64)50-78(74)81(77(73)49-69)79-51-71(84(65-33-17-57(5)18-34-65)66-35-19-58(6)20-36-66)43-47-75(79)76-48-44-72(52-80(76)81)85(67-37-21-59(7)22-38-67)68-39-23-60(8)24-40-68/h9-52H,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPLMOXGWULJTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC4=C(C=C3)C5=C(C46C7=C(C=CC(=C7)N(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C)C1=C6C=C(C=C1)N(C1=CC=C(C=C1)C)C1=CC=C(C=C1)C)C=C(C=C5)N(C1=CC=C(C=C1)C)C1=CC=C(C=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H68N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1097.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.